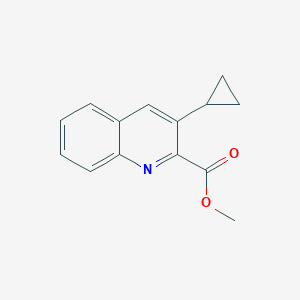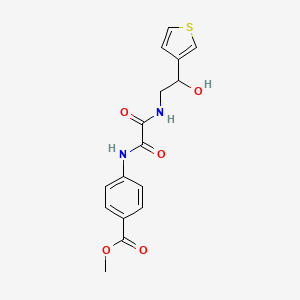![molecular formula C15H13N3OS B2354239 3-(4-メチルベンジル)-2-チオキソ-2,3-ジヒドロピリド[2,3-d]ピリミジン-4(1H)-オン CAS No. 443671-64-5](/img/structure/B2354239.png)
3-(4-メチルベンジル)-2-チオキソ-2,3-ジヒドロピリド[2,3-d]ピリミジン-4(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with a thioxo group and a 4-methylbenzyl substituent
科学的研究の応用
3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as a lead compound for developing novel therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound has been studied for its ability to modulate biological pathways, including those involved in cell proliferation and apoptosis.
Industrial Applications: Its unique chemical properties make it a candidate for use in the synthesis of other complex organic molecules, which can be utilized in various industrial processes.
作用機序
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to interact with proteins like atf4 and nf-kb . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may exert its effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . ER stress can lead to the unfolded protein response, which can trigger cell death if the stress is not resolved. The NF-kB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
The degree of lipophilicity of a compound, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the bioavailability of the compound, but further studies would be needed to confirm this.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
準備方法
The synthesis of 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反応の分析
3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thioxo group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS). The major products formed from these reactions depend on the specific reagents and conditions used
類似化合物との比較
When compared to other similar compounds, 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its unique structural features and biological activity. Similar compounds include:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar fused ring system but differ in their substituents and functional groups.
Triazole-Pyrimidine Hybrids: These hybrids have shown neuroprotective and anti-inflammatory properties, highlighting the diverse applications of pyrimidine-based compounds. The uniqueness of 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one lies in its specific substituents and the resulting biological activities, which make it a valuable compound for further research and development.
特性
IUPAC Name |
3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10-4-6-11(7-5-10)9-18-14(19)12-3-2-8-16-13(12)17-15(18)20/h2-8H,9H2,1H3,(H,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXQONUYHAZOCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B2354158.png)












